molecular formula C5H12N4S B13974388 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane CAS No. 62212-64-0

1-Thia-4,6,8,10-tetraazaspiro[4.5]decane

Katalognummer: B13974388
CAS-Nummer: 62212-64-0
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: KMTZNOHOFQGGAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Thia-4,6,8,10-tetraazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure that incorporates sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ketones with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like benzene . The reaction is often carried out under reflux conditions to facilitate the formation of the spiro structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Wissenschaftliche Forschungsanwendungen

1-Thia-4,6,8,10-tetraazaspiro[4.5]decane has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism by which 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

62212-64-0

Molekularformel

C5H12N4S

Molekulargewicht

160.24 g/mol

IUPAC-Name

1-thia-4,6,8,10-tetrazaspiro[4.5]decane

InChI

InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2

InChI-Schlüssel

KMTZNOHOFQGGAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2(N1)NCNCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.